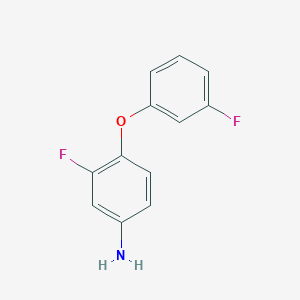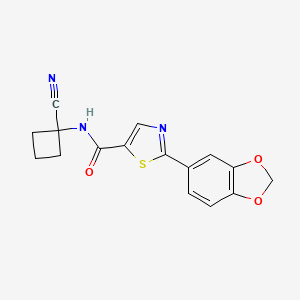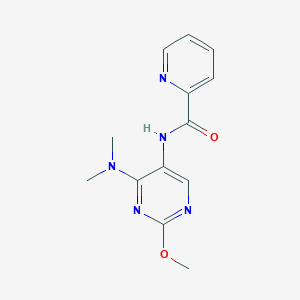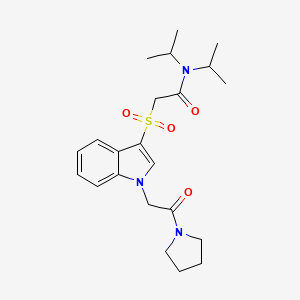![molecular formula C32H31N3O2 B2486834 (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 956608-62-1](/img/structure/B2486834.png)
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C32H31N3O2 and its molecular weight is 489.619. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Mechanisms and Interactions
The compound's interaction and significance in chemical mechanisms are studied and applied in various research contexts. For example, in the study of lignin model compounds, the significance of the γ-hydroxymethyl group and the role of hydride transfer mechanisms in the acidolysis of these compounds have been highlighted, suggesting its importance in understanding chemical interactions in lignin acidolysis processes (T. Yokoyama, 2015).
Anticancer Activities
The compound's structure relates to other compounds studied for their anticancer activities. Notably, the cytotoxicity of various African medicinal spices and vegetables against cancer cells has been explored. The modes of action reported include the induction of apoptosis and disruption of mitochondrial membrane potential, suggesting potential pathways through which related compounds might exhibit anticancer activities (V. Kuete, O. Karaosmanoğlu, Hülya Sivas, 2017).
Chemical Inhibitors in Drug Metabolism
The compound's relevance is also observed in the context of studying Cytochrome P450 (CYP) enzymes, crucial in drug metabolism. The selectivity of chemical inhibitors for various CYP isoforms is vital for understanding drug-drug interactions and metabolism, a concept closely related to the intricate chemical structure of compounds like (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).
Optoelectronic Applications
Compounds with similar structures have been studied for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). Research in this field focuses on the development of new conjugated systems, suggesting potential applications of complex compounds like this compound in optoelectronic devices (B. Squeo, M. Pasini, 2020).
Antifungal Properties
The antifungal properties of compounds are of significant research interest, especially in combating plant diseases like Bayoud disease in date palms. The study of structure-activity relationships and pharmacophore site predictions in small molecules against pathogens like Fusarium oxysporum provides insights into how complex compounds can be structured for specific biological activities (Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, R. Touzani, 2022).
Eigenschaften
IUPAC Name |
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O2/c1-36-30-18-17-26(20-31(30)37-2)27(21-33)19-28-22-35(29-11-7-4-8-12-29)34-32(28)25-15-13-24(14-16-25)23-9-5-3-6-10-23/h4,7-8,11-20,22-23H,3,5-6,9-10H2,1-2H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISXCSLIGRMNHN-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)





